molecular formula C17H16N2O4 B2984861 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1105241-19-7

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2984861
CAS No.: 1105241-19-7
M. Wt: 312.325
InChI Key: XZPJQVPIWBIEOB-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring, an isoxazole ring, and a phenoxypropanamide moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Phenoxypropanamide Moiety: The phenoxypropanamide group can be synthesized by reacting phenol with 2-bromopropanoyl chloride, followed by amidation with the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and prevent decomposition of intermediates.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted phenoxypropanamide derivatives.

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide: Similar structure with a furan-2-carboxamide moiety.

    N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide: Contains a 2-methylbenzamide group instead of a phenoxypropanamide group.

    N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide: Features a cyclobutanecarboxamide moiety.

Uniqueness

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is unique due to its combination of a furan ring, an isoxazole ring, and a phenoxypropanamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-12(22-14-6-3-2-4-7-14)17(20)18-11-13-10-16(23-19-13)15-8-5-9-21-15/h2-10,12H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPJQVPIWBIEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NOC(=C1)C2=CC=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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